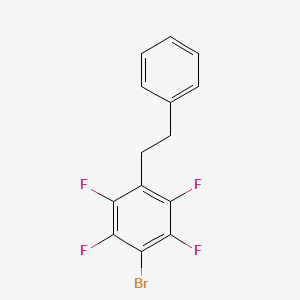
1-Bromo-2,3,5,6-tetrafluoro-4-phenethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorodibenzylbromide: is an organic compound with the molecular formula C14H9BrF4 . It is characterized by the presence of four fluorine atoms and two bromomethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorodibenzylbromide can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetrafluorotoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: Industrial production of 2,3,5,6-tetrafluorodibenzylbromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluorodibenzylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents with the addition of a base to neutralize the formed acids.
Major Products Formed:
Substitution Reactions: Formation of 2,3,5,6-tetrafluorodibenzyl derivatives.
Reduction Reactions: Formation of 2,3,5,6-tetrafluorotoluene.
Oxidation Reactions: Formation of 2,3,5,6-tetrafluorobenzoic acid.
Scientific Research Applications
2,3,5,6-Tetrafluorodibenzylbromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluorodibenzylbromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorotoluene
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluorobenzyl chloride
Uniqueness: 2,3,5,6-Tetrafluorodibenzylbromide is unique due to the presence of both bromomethyl and fluorine groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C14H9BrF4 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H9BrF4/c15-10-13(18)11(16)9(12(17)14(10)19)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
POMHZMVJDQRQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
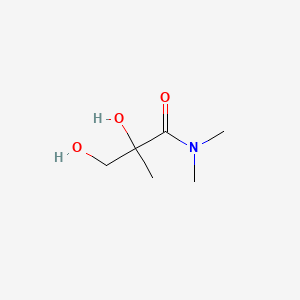

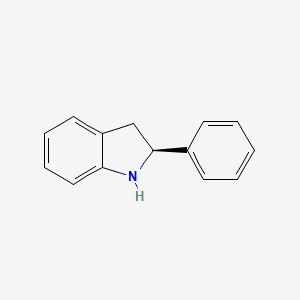

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
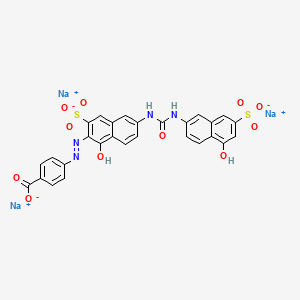
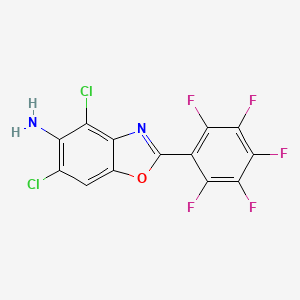
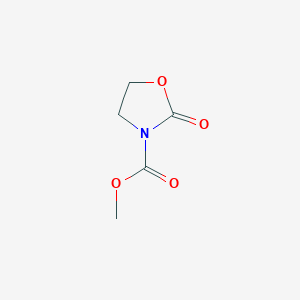
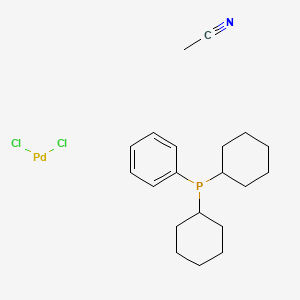
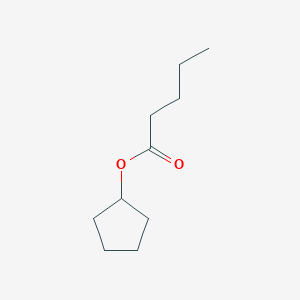
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
